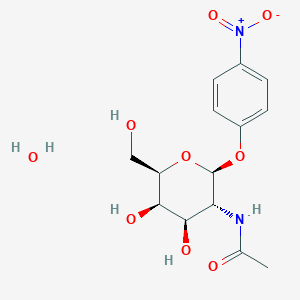
p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: is a synthetic compound widely used in biochemical research. It is a derivative of galactose, modified with a nitrophenyl group and an acetamido group. This compound is often utilized as a chromogenic substrate in enzymatic assays, particularly for detecting and characterizing glycosidases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside typically involves multiple steps:
Nitration of Phenol: Phenol is nitrated using nitric acid to produce nitrophenol.
Acetylation: The nitrophenol is then reacted with acetic anhydride to form nitrophenyl acetate.
Glycosylation: The nitrophenyl acetate is coupled with 2-acetamido-2-deoxy-β-D-galactopyranoside under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of automated reactors, controlled temperatures, and specific catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is performed using specific glycosidases at optimal pH and temperature conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrophenyl group.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic assays for diseases involving glycosidase deficiencies, such as certain lysosomal storage disorders .
Industry:
Mecanismo De Acción
Mechanism: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside acts as a substrate for glycosidases. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and the corresponding sugar .
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
p-Nitrophenyl α-D-galactopyranoside: Another chromogenic substrate used for α-galactosidase assays.
p-Nitrophenyl β-D-glucopyranoside: Used for β-glucosidase assays.
p-Nitrophenyl β-D-glucuronide: A substrate for β-glucuronidase assays.
Uniqueness: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is unique due to its specific structure, which makes it a suitable substrate for detecting and characterizing β-galactosidases. Its chromogenic properties allow for easy detection and quantification of enzymatic activity .
Propiedades
Fórmula molecular |
C14H20N2O9 |
|---|---|
Peso molecular |
360.32 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide;hydrate |
InChI |
InChI=1S/C14H18N2O8.H2O/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22;/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18);1H2/t10-,11-,12+,13-,14-;/m1./s1 |
Clave InChI |
NPKSUQBHUMXUNG-ABJJILNISA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















